Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate
CAS No.: 338794-02-8
Cat. No.: VC5470696
Molecular Formula: C8H11NO5S2
Molecular Weight: 265.3
* For research use only. Not for human or veterinary use.
![Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate - 338794-02-8](/images/structure/VC5470696.png)
Specification
CAS No. | 338794-02-8 |
---|---|
Molecular Formula | C8H11NO5S2 |
Molecular Weight | 265.3 |
IUPAC Name | methyl 3-(dimethylsulfamoyloxy)thiophene-2-carboxylate |
Standard InChI | InChI=1S/C8H11NO5S2/c1-9(2)16(11,12)14-6-4-5-15-7(6)8(10)13-3/h4-5H,1-3H3 |
Standard InChI Key | MZJUBSBMPYPYCP-UHFFFAOYSA-N |
SMILES | CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate belongs to the class of thiophene carboxylates functionalized with sulfonate ester groups. Its IUPAC name, methyl 3-(dimethylsulfamoyloxy)thiophene-2-carboxylate, reflects the esterification of the thiophene ring at the 2-position and the sulfamoyloxy substitution at the 3-position. The molecular structure (Fig. 1) combines a planar thiophene ring with a conformationally flexible dimethylsulfamoyl side chain, creating distinct electronic environments that influence reactivity.
Table 1: Fundamental Molecular Properties
Property | Value | Source |
---|---|---|
CAS Number | 338794-02-8 | |
Molecular Formula | C₈H₁₁NO₅S₂ | |
Molecular Weight | 265.3 g/mol | |
SMILES Notation | CN(C)S(=O)(=O)OC₁=C(SC=C₁)C( | |
InChI Key | MZJUBSBMPYPYCP-UHFFFAOYSA-N |
Synthetic Applications and Reactivity
Role as a Synthetic Intermediate
As a bifunctional molecule, this compound participates in sequential transformations:
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Nucleophilic Displacement: The sulfamoyloxy group acts as a leaving group, enabling substitution reactions at C3. This mirrors methodologies observed in related sulfonate esters, where mesylation enhances electrophilicity .
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Ester Hydrolysis/Transesterification: The methyl ester at C2 undergoes hydrolysis to carboxylic acids or reacts with alcohols under acidic conditions.
Table 2: Comparative Reactivity of Functional Groups
Functional Group | Reaction Type | Typical Conditions |
---|---|---|
Sulfamoyloxy (-OSO₂NMe₂) | SN2 Displacement | Nucleophiles (e.g., amines), Polar solvents, 50–80°C |
Methyl Ester (-COOMe) | Hydrolysis | Aqueous NaOH/HCl, reflux |
A synthetic pathway analogous to involves introducing sulfamoyl groups via sulfamoyl chloride, though specific protocols for this compound remain undisclosed in available literature. The synthesis likely proceeds through:
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Thiophene Core Formation: Cyclization of mercaptoacetate derivatives.
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Sulfamoylation: Treatment with dimethylsulfamoyl chloride in the presence of base (e.g., pyridine or triethylamine) .
Pharmaceutical Relevance
Drug Discovery Applications
While direct pharmacological data are absent, structural analogs demonstrate:
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Kinase Inhibition: Thiophene carboxylates modulate ATP-binding sites in protein kinases.
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Antimicrobial Activity: Sulfonate esters exhibit biofilm disruption in Gram-positive pathogens.
Exposure Route | Precautionary Measure |
---|---|
Inhalation | Fume hood (≥0.5 m/s face velocity) |
Dermal | Nitrile gloves (≥8 mil thickness) |
Storage | -20°C under argon atmosphere |
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